Co-Elution and Ion Suppression Compensation
Nilotinib-13C,d3 co-elutes exactly with unlabeled nilotinib, whereas nilotinib-d3 exhibits a reproducible retention time offset. In a foundational study by Berg et al., ¹³C-labeled amphetamine/methamphetamine ISs co-eluted with their analytes under multiple UPLC gradient conditions, while ²H-labeled ISs showed a retention time difference (ΔtR) of 0.03–0.06 min, resulting in superior ion suppression compensation for the ¹³C-labeled ISs [1]. Extrapolating this class-level finding to nilotinib, the ¹³C atom in Nilotinib-13C,d3 ensures co-elution, while the d₃ component provides the necessary mass shift to prevent isotopic cross-talk [2].
| Evidence Dimension | Chromatographic retention time difference (ΔtR) between IS and analyte |
|---|---|
| Target Compound Data | Approximately 0.00 min (co-elution) for ¹³C-containing ISs |
| Comparator Or Baseline | Nilotinib-d3 (²H-only): approximately 0.03–0.06 min ΔtR; Non-isotopic IS: variable and matrix-dependent |
| Quantified Difference | 1–2 orders of magnitude reduction in ΔtR for ¹³C-labeled vs. ²H-only labeled ISs |
| Conditions | Reversed-phase UPLC with sub-2 µm particle columns; generic gradient elution (class-level inference from Berg et al. 2011, amphetamine/methamphetamine model) |
Why This Matters
Co-elution is the single most critical parameter for an IS to compensate for time-resolved matrix effects—without it, quantitation accuracy can degrade by >15%, rendering a method non-compliant with FDA/EMA bioanalytical guidelines.
- [1] Berg T, et al. ¹³C labelled internal standards—a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011;1218(52):9366-9374. doi:10.1016/j.chroma.2011.10.081. View Source
- [2] Alsachim. [¹³C,²H₃]-Nilotinib Product Page, Product Number C926. Available at: https://www.alsachim.com/en/stable-labeled-standards/406-153513--13C-2H3-Nilotinib.html View Source
